molecular formula C10H9BrO3 B1396593 Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate CAS No. 252921-20-3

Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate

Cat. No.: B1396593
CAS No.: 252921-20-3
M. Wt: 257.08 g/mol
InChI Key: PAPUUEVLPSGGMK-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5-position and a methyl ester group at the 7-position of the dihydrobenzofuran ring. Benzofuran derivatives are known for their wide range of biological activities and have been extensively studied

Biochemical Analysis

Biochemical Properties

Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The interactions between this compound and these biomolecules are primarily through binding to active sites, leading to enzyme inhibition or activation, which in turn affects cellular processes.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can modulate signaling pathways involved in cell growth and apoptosis . This compound may also alter gene expression patterns, leading to changes in protein synthesis and cellular functions. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound may also interact with transcription factors, thereby influencing gene expression . The binding interactions and subsequent changes in enzyme activity and gene expression contribute to its overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can remain stable under specific conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular functions, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-tumor or anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including organ toxicity or systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. The metabolic pathways of benzofuran derivatives often involve oxidation, reduction, and conjugation reactions . These metabolic processes can lead to the formation of active or inactive metabolites, which may contribute to the overall biological activity of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The compound may be transported across cell membranes through active or passive transport mechanisms, and its distribution within tissues can affect its overall biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals or post-translational modifications may direct this compound to specific compartments or organelles within the cell . The subcellular localization of benzofuran derivatives can affect their interactions with biomolecules and their overall biological effects.

Properties

IUPAC Name

methyl 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-13-10(12)8-5-7(11)4-6-2-3-14-9(6)8/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPUUEVLPSGGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=C1OCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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